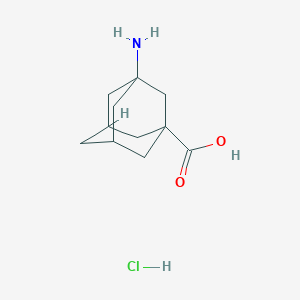
3-Aminoadamantane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminoadamantane-1-carboxylic acid hydrochloride is a versatile building block that can be used as a research chemical, reagent, speciality chemical, and useful scaffold in the synthesis of various complex compounds . It has a CAS Number of 6240-01-3, a molecular weight of 231.72, and its IUPAC name is 3-amino-1-adamantanecarboxylic acid hydrochloride .
Molecular Structure Analysis
The molecular formula of 3-Aminoadamantane-1-carboxylic acid hydrochloride is C11H18ClNO2 . The InChI code is 1S/C11H17NO2.ClH/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14;/h7-8H,1-6,12H2,(H,13,14);1H .Physical And Chemical Properties Analysis
3-Aminoadamantane-1-carboxylic acid hydrochloride is a solid at room temperature. It is stored in an inert atmosphere . It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a water solubility of 44.9 mg/ml .Aplicaciones Científicas De Investigación
Synthesis of Unsaturated Adamantane Derivatives
Unsaturated adamantane derivatives are pivotal in the development of novel materials due to their high reactivity3-Aminoadamantane-1-carboxylic acid hydrochloride can serve as a precursor for synthesizing various unsaturated derivatives, which are essential for creating functional adamantane derivatives, monomers, and polymers with high thermal stability and potential applications in bioactive compounds and pharmaceuticals .
Quantum-Chemical Calculations
The compound’s potential for quantum-chemical calculations is significant. Researchers can use it to investigate the electronic structure of adamantane derivatives and elucidate the mechanisms of their chemical and catalytic transformations. This application is crucial for advancing the understanding of adamantane chemistry and developing new synthetic methods .
Organic Synthesis Applications
3-Aminoadamantane-1-carboxylic acid hydrochloride: is instrumental in organic synthesis, particularly in the preparation of 1,3-dehydroadamantane (1,3-DHA). The compound’s structure allows for the opening of strained intra-framework bonds under various reagents, leading to the synthesis of novel adamantane-based materials .
Structural Properties in Nanodiamonds
The structural properties of adamantane-substituted amines and amides, which can be derived from 3-Aminoadamantane-1-carboxylic acid hydrochloride , are studied for their potential transformation into nanodiamonds. These studies include crystal structure and dynamic NMR experiments, providing insights into the effect of bulkiness and steric strain on the out-of-planarity of amide bonds .
Pharmaceutical Development
The introduction of adamantane moieties, such as those derived from 3-Aminoadamantane-1-carboxylic acid hydrochloride , into pharmaceuticals can improve drug lipophilicity and stability. This application is particularly relevant for developing antiviral, anti-Parkinsonian, or anti-Alzheimer drugs .
Synthesis of Adamantyl-Based Materials
3-Aminoadamantane-1-carboxylic acid hydrochloride: can be used to synthesize new adamantane-based compounds like 3-phenyl-adamantane-1-carboxylic acid (PACA). These materials are characterized by techniques such as X-ray diffraction (XRD) and Fourier transform infrared spectroscopy (FTIR), and they contribute to the existing pool of adamantyl-based materials with potential applications in various fields .
Safety and Hazards
The compound has a GHS07 signal word of warning. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
3-aminoadamantane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14;/h7-8H,1-6,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUAQGBJDDHTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6240-01-3 |
Source


|
| Record name | 3-aminoadamantane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B2907622.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2907625.png)


![6-Hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2907631.png)


![3-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline](/img/structure/B2907639.png)

![2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2907641.png)

